molecular formula C23H30N2O4S B2700365 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine CAS No. 890604-72-5

4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B2700365
CAS RN: 890604-72-5
M. Wt: 430.56
InChI Key: RPBYMMKTUXVUSF-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine, also known as HIPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HIPP is a piperazine-based compound that has been synthesized using a multi-step process.

Mechanism of Action

4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine exerts its effects by binding to the 5-HT1A receptor, which is a G protein-coupled receptor. Upon binding, 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine activates the receptor, which leads to the activation of downstream signaling pathways. The activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine has a number of biochemical and physiological effects. 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine has been shown to increase serotonin levels in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine has also been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine is its high selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is the development of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine analogs that have improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine, particularly in the treatment of anxiety, depression, and pain. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine and its effects on various physiological processes.
In conclusion, 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine is a piperazine-based compound that has potential therapeutic applications as a selective serotonin receptor agonist. The synthesis of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine has been optimized to achieve high yields and purity. 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine exerts its effects by binding to the 5-HT1A receptor, which has been shown to have anxiolytic, antidepressant, and neuroprotective effects. While 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine has several advantages for lab experiments, such as its high selectivity, it also has limitations, such as its low solubility. Future research on 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine should focus on the development of analogs with improved pharmacokinetic properties, as well as the investigation of its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting compound with 3-indanol. The final step involves the reaction of the intermediate with epichlorohydrin to yield 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine. The synthesis of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine has been optimized to achieve high yields and purity.

Scientific Research Applications

4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine has been studied extensively for its potential therapeutic applications. One of the main applications of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine is its use as a selective serotonin receptor agonist. Studies have shown that 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine has a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine has also been shown to have potential anti-inflammatory and analgesic effects.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-18-5-9-23(10-6-18)30(27,28)25-13-11-24(12-14-25)16-21(26)17-29-22-8-7-19-3-2-4-20(19)15-22/h5-10,15,21,26H,2-4,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBYMMKTUXVUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC4=C(CCC4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine

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